Rubidiumhexafluoroarsenat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

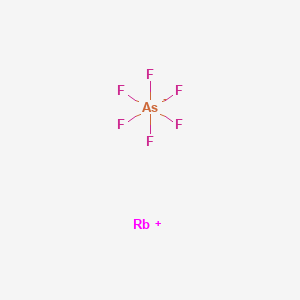

Rubidium hexafluoroarsenate is a chemical compound with the formula RbAsF₆. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique properties and applications in various scientific fields, including chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Rubidium hexafluoroarsenate has several applications in scientific research:

Wirkmechanismus

Target of Action

Rubidium hexafluoroarsenate is a complex inorganic compound

Mode of Action

It is known that the compound undergoes a structural transformation from the rhombohedral to the cubic phase in the temperature range of 305–436 k .

Biochemical Pathways

Arsenic, a component of rubidium hexafluoroarsenate, is known to interfere with various biochemical pathways, including those involving redox reactions, resistance, methylation, and demethylation .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Rubidium hexafluoroarsenate. For instance, temperature changes can trigger a structural transformation in the compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rubidium hexafluoroarsenate can be synthesized through the reaction of rubidium fluoride with arsenic pentafluoride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the arsenic pentafluoride. The general reaction is as follows: [ \text{RbF} + \text{AsF}_5 \rightarrow \text{RbAsF}_6 ]

Industrial Production Methods: In industrial settings, rubidium hexafluoroarsenate is produced by reacting rubidium carbonate with hydrofluoric acid to form rubidium fluoride, which is then reacted with arsenic pentafluoride. The process requires careful handling of the reactants due to their corrosive nature .

Analyse Chemischer Reaktionen

Types of Reactions: Rubidium hexafluoroarsenate primarily undergoes substitution reactions. It can react with various cations to form different hexafluoroarsenate salts. For example, it can react with potassium chloride to form potassium hexafluoroarsenate and rubidium chloride: [ \text{RbAsF}_6 + \text{KCl} \rightarrow \text{KAsF}_6 + \text{RbCl} ]

Common Reagents and Conditions: Common reagents for reactions involving rubidium hexafluoroarsenate include alkali metal chlorides and other halides. These reactions typically occur at room temperature and in aqueous solutions.

Major Products: The major products of these reactions are typically other hexafluoroarsenate salts and rubidium halides .

Vergleich Mit ähnlichen Verbindungen

- Potassium hexafluoroarsenate (KAsF₆)

- Sodium hexafluoroarsenate (NaAsF₆)

- Cesium hexafluoroarsenate (CsAsF₆)

Comparison: Rubidium hexafluoroarsenate is unique among these compounds due to the specific properties imparted by the rubidium ion. It has a higher solubility in water compared to cesium hexafluoroarsenate and different thermal stability characteristics compared to potassium and sodium hexafluoroarsenates .

Rubidium hexafluoroarsenate stands out for its specific applications in materials science and its unique phase transition properties, which are not as pronounced in the other hexafluoroarsenate salts .

Eigenschaften

IUPAC Name |

hexafluoroarsenic(1-);rubidium(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSNUSHTOTAKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557420 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.380 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43023-95-6 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)